
Octyl acenaphthylene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl acenaphthylene-1-carboxylate is an organic compound that belongs to the ester family Esters are known for their pleasant aromas and are widely used in various industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octyl acenaphthylene-1-carboxylate typically involves the esterification of acenaphthylene-1-carboxylic acid with octanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Acenaphthylene-1-carboxylic acid+OctanolH2SO4Octyl acenaphthylene-1-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl acenaphthylene-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acenaphthylene-1-carboxylic acid and octanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Acenaphthylene-1-carboxylic acid and octanol.
Reduction: Acenaphthylene-1-carbinol and octanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Octyl acenaphthylene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of octyl acenaphthylene-1-carboxylate primarily involves its ester bond In biological systems, esterases can hydrolyze the ester bond, releasing acenaphthylene-1-carboxylic acid and octanol
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl acetate: Another ester with a pleasant aroma, commonly used in the fragrance industry.
Acenaphthylene-1-carboxylic acid: The parent acid of octyl acenaphthylene-1-carboxylate, used in various organic syntheses.
Octyl benzoate: An ester with similar properties, used in cosmetics and personal care products.
Uniqueness
This compound stands out due to its unique structure, combining the properties of acenaphthylene and octyl groups. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications.
Propriétés
Numéro CAS |
88491-97-8 |
|---|---|
Formule moléculaire |
C21H24O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
octyl acenaphthylene-1-carboxylate |
InChI |
InChI=1S/C21H24O2/c1-2-3-4-5-6-7-14-23-21(22)19-15-17-12-8-10-16-11-9-13-18(19)20(16)17/h8-13,15H,2-7,14H2,1H3 |
Clé InChI |
CPZPXXHRKXHACB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC2=CC=CC3=C2C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)

![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)
![1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14383729.png)
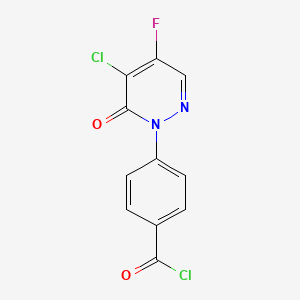
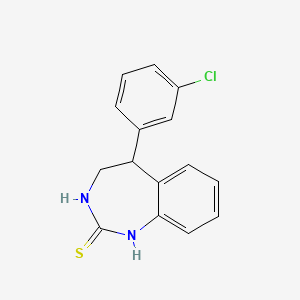
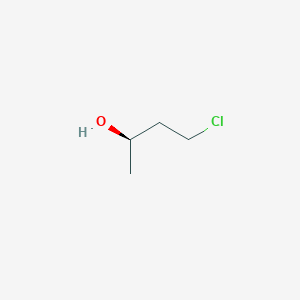
![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)
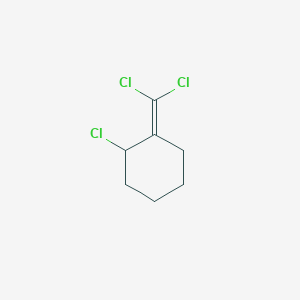

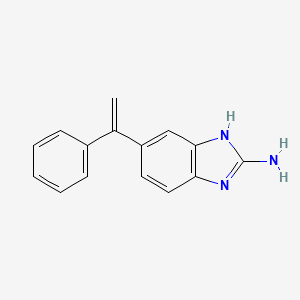
![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)
